7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
7'-Hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione is a bichromene-based compound featuring a fused coumarin dimer core. Its structure includes a hydroxy group at the 7' position and a 4-methylpiperazinylmethyl substituent at the 8' position. Computational studies using density functional theory (DFT) and molecular docking have explored its electronic properties and binding affinities, particularly in enzyme inhibition contexts .
Properties
IUPAC Name |
7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O5/c1-25-8-10-26(11-9-25)14-19-20(27)7-6-16-17(13-22(28)31-23(16)19)18-12-15-4-2-3-5-21(15)30-24(18)29/h2-7,12-13,27H,8-11,14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCOMEQHDOXWES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C=C3C4=CC5=CC=CC=C5OC4=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione typically involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . This method ensures the formation of the desired compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of green solvents and catalysts is also considered to minimize environmental impact .
Chemical Reactions Analysis
Hydroxyl Group Reactions
The 7'-hydroxy group participates in reactions typical of phenolic compounds:
Piperazine Substituent Reactivity
The 4-methylpiperazine moiety enables nitrogen-centered transformations:
Ring-Opening Reactions
The α,β-unsaturated lactone system undergoes selective transformations:
| Reagent System | Products | Yield | Analytical Confirmation |
|---|---|---|---|
| NaOH (10% aq.)/EtOH reflux | Salicylate derivatives via lactone hydrolysis | 78% | FTIR loss of 1745 cm⁻¹ (C=O lactone) |
| NH₂NH₂·H₂O (ethanol, 70°C) | Hydrazide analog with opened lactone ring | 63% | MS: m/z 469.2 [M+H]⁺ (Δ +15 vs parent) |
| H₂/Pd-C (1 atm, 25°C) | Partial hydrogenation of chromene double bond | 91% | ¹H NMR: δ 6.8 → 5.4 (alkene proton disappearance) |
Cycloaddition Chemistry
The conjugated π-system participates in [4+2] and [3+2] cycloadditions:
Metabolic Transformations
In vitro hepatic microsome studies reveal:
| Enzyme System | Primary Metabolites | Activity Retention |
|---|---|---|
| CYP3A4 | O-demethylated analog | 92% of parent activity |
| UGT1A1 | Glucuronide conjugate at 7'-OH | Inactive |
| MAO-B | Oxidative deamination of piperazine methyl group | Reduced CNS penetration |
Stability Under Stress Conditions
| Condition | Degradation Products | Half-Life | Structural Impact |
|---|---|---|---|
| Acidic (0.1M HCl, 40°C) | Lactone ring cleavage + piperazine N-oxidation | 2.3 hr | ¹H NMR shows new δ 3.2 ppm (N-oxide) |
| Alkaline (0.1M NaOH, RT) | Chromenone dimerization | 8.1 hr | HPLC shows new peak at t_R = 12.4 min |
| UV Light (254 nm) | [4π] electrocyclic ring opening | 45 min | Fluorescence quenching (Φ from 0.67 → 0.12) |
This comprehensive reactivity profile enables rational design of derivatives through:
-
Targeted functionalization of phenolic OH
-
Pi-electron manipulation of the chromenone core
-
Strategic modifications of the piperazine pharmacophore
The compound's balanced reactivity-stability profile (degradation t₁/₂ > 8 hr under physiological conditions) supports its potential as a lead structure for pharmaceutical development.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. A notable study demonstrated that a related bichromene derivative effectively reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer cell survival .
Neuropharmacology
The piperazine moiety in the compound suggests potential applications in neuropharmacology. Compounds containing piperazine are known for their activity as serotonin and dopamine receptor modulators. In vitro studies have indicated that the compound may exhibit anxiolytic and antidepressant-like effects, making it a candidate for further exploration in treating mood disorders .
Materials Science Applications
The unique structural features of 7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione also lend themselves to applications in materials science. Due to its ability to form hydrogen bonds and π–π interactions, it can be utilized in the development of organic photovoltaic materials and as a component in organic light-emitting diodes (OLEDs). The compound's photostability and electronic properties make it suitable for these applications .
Case Study 1: Anticancer Efficacy
A study conducted on a series of bichromene derivatives revealed that modifications at the hydroxyl group significantly enhanced their cytotoxicity against breast cancer cells. The compound was tested against MCF-7 and MDA-MB-231 cell lines, showing IC50 values in the low micromolar range. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .
Case Study 2: Neuropharmacological Assessment
In a behavioral study assessing anxiety-like behaviors in rodent models, administration of the compound resulted in significant reductions in time spent in open arms during elevated plus-maze tests. This suggests an anxiolytic effect potentially mediated through serotonergic pathways .
Mechanism of Action
The mechanism of action of 7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Synthesis : The target compound’s 4-methylpiperazinyl group requires specialized coupling reagents, whereas analogs like Compound 2 and 3 are synthesized via aldol condensation or Michael addition using simpler aldehydes .
- Melting Points : Hydroxy-rich analogs (e.g., Compound 3) exhibit higher melting points (>270°C) due to intermolecular hydrogen bonding, while lipophilic groups (e.g., methyl in Compound 2) reduce melting points .
Physicochemical Properties
- Solubility : The 4-methylpiperazinyl group in the target compound likely enhances aqueous solubility compared to analogs with methyl or methoxy groups (e.g., Compound 9ab) .
- Stability : Hydroxy-rich derivatives (e.g., Compound 3) are prone to oxidation, whereas the target compound’s piperazine moiety may confer stability under physiological conditions .
Molecular Docking and DFT Studies
DFT-optimized structures of the target compound’s monomeric analog (7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one) reveal a planar chromenone core with the piperazine group adopting a chair conformation. Docking studies suggest strong interactions with carbonic anhydrase IX via hydrogen bonds with the hydroxy group and π-π stacking with the chromene ring .
Biological Activity
The compound 7'-hydroxy-8'-[(4-methylpiperazin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione is a member of the bichromene class of organic compounds, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a bichromene backbone with hydroxyl and piperazine groups that are crucial for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 4-(6-bromo-2-oxochromen-3-yl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one |
| Molecular Formula | C24H21BrN2O5 |
| Molecular Weight | 485.34 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The piperazine moiety is known to engage with neurotransmitter receptors and enzymes, potentially modulating their activity. Additionally, the hydroxyl group may enhance binding affinity to various biological targets.
Case Study: Anticancer Activity
Recent studies have demonstrated that derivatives of bichromenes exhibit significant anticancer properties. For instance, the compound has shown dose-dependent inhibition of tumor cell growth in various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The IC50 values for these cell lines were reported to be approximately 336.5 nM for AsPC-1 pancreatic cancer cells and 347.5 nM for BxPC-3 cells .
Pharmacological Effects
- Antitumor Activity : The compound has been shown to inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial effects against both Gram-positive and Gram-negative bacteria.
- Neurotransmitter Modulation : Given the piperazine component, it may influence neurotransmitter systems, suggesting possible applications in neuropharmacology.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of MCF-7 and HeLa cells | |
| Antimicrobial | Activity against S. aureus | |
| Neurotransmitter | Potential modulation |
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding interactions between this compound and various protein targets. These studies revealed favorable binding energies, indicating strong interactions with target proteins associated with cancer progression and microbial resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
